Pholcodine monohydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

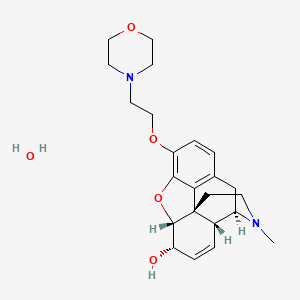

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-3-methyl-9-(2-morpholin-4-ylethoxy)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O4.H2O/c1-24-7-6-23-16-3-4-18(26)22(23)29-21-19(5-2-15(20(21)23)14-17(16)24)28-13-10-25-8-11-27-12-9-25;/h2-5,16-18,22,26H,6-14H2,1H3;1H2/t16-,17+,18-,22-,23-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOMHFFCEDKOLBR-RNFKYSJUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OCCN6CCOCC6)OC3C(C=C4)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OCCN6CCOCC6)O[C@H]3[C@H](C=C4)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6254-99-5 | |

| Record name | Pholcodine monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006254995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4R,4aR,7S,7aR,12bS)-3-methyl-9-(2-morpholin-4-ylethoxy)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-ol;hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOLCODINE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/538VG8KNRX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Pholcodine Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pholcodine (7,8-didehydro-4,5α-epoxy-17-methyl-3-[2-(morpholin-4-yl)ethoxy]morphinan-6α-ol) is a semi-synthetic opioid derivative of morphine, widely utilized as an antitussive agent for the suppression of non-productive coughs.[1][2] Unlike other opioids, it exhibits minimal analgesic effects and a lower potential for addiction, which has contributed to its extensive use in pharmaceutical formulations.[3] The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal structure and polymorphism, are of paramount importance as they directly influence critical physicochemical properties including solubility, stability, and bioavailability.

Despite its long history of medicinal use since the mid-20th century, the definitive crystal structure of pholcodine remained unelucidated for decades.[4] A comprehensive understanding of its solid-state chemistry is crucial for quality control, formulation development, and ensuring consistent therapeutic efficacy. This technical guide provides a detailed overview of the crystal structure and polymorphic nature of pholcodine monohydrate, compiling key quantitative data and experimental methodologies from seminal research in the field.

Crystal Structure of this compound

The first complete elucidation of the crystal structure of this compound was reported by Petruševski et al. in 2013.[1] Their work revealed that pholcodine crystallizes as a monohydrate in the orthorhombic crystal system with the non-centrosymmetric space group P2₁2₁2₁.[1] This space group is common for chiral molecules. The crystallographic data, obtained from single-crystal X-ray diffraction (SCXRD) analysis, are summarized in Table 1.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₂₃H₃₂N₂O₅ (C₂₃H₃₀N₂O₄ · H₂O) |

| Formula Weight | 416.51 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.351(3) |

| b (Å) | 18.038(7) |

| c (Å) | 14.123(6) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2128.0(15) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.300 |

| Temperature (K) | 120 |

| CCDC Deposition Number | 910340 |

Data sourced from Petruševski et al. (2013) and the Cambridge Crystallographic Data Centre.

The molecular structure of pholcodine consists of a rigid pentacyclic morphinan (B1239233) core, substituted with a morpholinoethyl group at the 3-position. In the crystalline state, each water molecule is intricately involved in the hydrogen-bonding network, linking two pholcodine molecules via three strong hydrogen bonds. This arrangement creates a one-dimensional helical chain of molecules extending along the crystallographic b-axis.[1]

Caption: Intermolecular hydrogen bonding in the this compound crystal lattice.

Polymorphism of this compound

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a drug can exhibit distinct physical properties, which can have significant implications for its pharmaceutical development.

Extensive polymorphism screening of this compound has been conducted by crystallizing the compound from a variety of organic solvents with different polarities, including methanol, ethanol, acetone, ethyl acetate, tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF).[1] The resulting crystalline materials were analyzed using a suite of solid-state characterization techniques, such as Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared (FT-IR) Spectroscopy, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

The comprehensive analysis consistently revealed that this compound exists in a single crystalline modification.[1] The PXRD patterns of all recrystallized samples were identical to that of the commercial bulk material, indicating the absence of different polymorphic forms under the tested conditions. This suggests that the monohydrate crystal form is highly stable and does not readily undergo polymorphic transformations.

Caption: Workflow for the polymorphic screening of this compound.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the key experimental protocols employed in the characterization of this compound's solid-state properties.

Single-Crystal X-ray Diffraction (SCXRD)

Single crystals of this compound suitable for SCXRD analysis were obtained by the slow evaporation of a hot methanolic solution of the commercial drug substance.[1]

-

Data Collection: A suitable single crystal was mounted on a diffractometer. The diffraction data were collected at a temperature of 120 K using liquid nitrogen to minimize thermal vibrations and improve data quality.[1]

-

Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for the identification of crystalline phases and the assessment of polymorphism.

-

Instrumentation: A Rigaku Ultima IV powder X-ray diffractometer was utilized.[1]

-

Sample Preparation: The samples were manually dispersed onto a silicon sample plate.

-

Data Collection Parameters:

-

Radiation Source: CuKα radiation (λ = 1.5406 Å)

-

Generator Settings: 40 kV and 40 mA

-

Detector: D/tex detector

-

2θ Range: 3° to 45°

-

Scan Rate: 2°/min

-

Temperature: Room temperature

-

Differential Scanning Calorimetry (DSC)

DSC is employed to study the thermal properties of a material, such as melting point and phase transitions.

-

Instrumentation: A differential scanning calorimeter was used.

-

Sample Preparation: A few milligrams of the sample were weighed into an aluminum pan and sealed.

-

Experimental Conditions:

-

Mode: Cyclic heating and cooling.

-

Temperature Program:

-

Heating from 25 °C to 120 °C.

-

Cooling from 120 °C to 0 °C.

-

Reheating from 0 °C to 120 °C.

-

-

Heating/Cooling Rate: 5 °C/min.

-

Atmosphere: The specific atmosphere (e.g., nitrogen) is a critical parameter, though not explicitly detailed in the primary literature, a dry nitrogen purge is standard practice to prevent oxidative degradation.

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on dehydration, desolvation, and decomposition.

-

Instrumentation: A thermogravimetric analyzer was used.

-

Experimental Conditions: While specific parameters from the primary study on this compound are not fully detailed, a typical TGA experiment for a hydrate (B1144303) would involve:

-

Heating Rate: A linear heating rate, commonly 10 °C/min.

-

Temperature Range: From ambient temperature to a temperature sufficient to ensure complete decomposition (e.g., 30 °C to 600 °C).

-

Atmosphere: An inert atmosphere, such as flowing nitrogen, to prevent oxidation.

-

Sample Weight: A few milligrams of the sample in an appropriate pan (e.g., alumina (B75360) or platinum).

-

Conclusion

This technical guide has synthesized the available scientific knowledge on the crystal structure and polymorphism of this compound. The seminal work in this area has established that this compound crystallizes in the orthorhombic space group P2₁2₁2₁ and exists as a single, stable crystalline form under a variety of recrystallization conditions. The detailed crystallographic and experimental data presented herein serve as a crucial resource for researchers, scientists, and drug development professionals involved in the quality control, formulation, and regulatory aspects of pholcodine-containing pharmaceutical products. A thorough understanding of these solid-state properties is fundamental to ensuring the consistent quality, safety, and efficacy of this important antitussive agent.

References

Spectroscopic Profile of Pholcodine Monohydrate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for pholcodine monohydrate, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). It is designed to serve as a core resource for researchers and professionals involved in the analysis and development of this compound.

Introduction

This compound is a morphinane alkaloid derivative with antitussive (cough suppressant) properties.[1][2] Its chemical formula is C23H30N2O4·H2O, and it has a molecular weight of 416.51 g/mol .[3][4] Accurate spectroscopic characterization is crucial for its identification, purity assessment, and quality control in pharmaceutical applications. This guide presents a summary of its key spectroscopic features.

Spectroscopic Data

The following sections detail the NMR, IR, and MS data for this compound, with quantitative data summarized in structured tables for clarity and comparative analysis.

Mass Spectrometry (MS)

Mass spectrometry of pholcodine is typically performed using electrospray ionization (ESI) coupled with a mass analyzer. The data provides information on the molecular weight and fragmentation pattern, aiding in structural elucidation.

| Parameter | Value | Notes |

| Molecular Ion [M+H]+ | m/z 399.2 | Corresponds to the protonated anhydrous pholcodine molecule (C23H31N2O4)+. |

| Fragment Ion | m/z 114 | Attributed to the morpholinoethyl side chain.[5] |

| Fragment Ion | m/z 100 | A further fragment of the morpholine (B109124) moiety.[5] |

| Fragment Ion | m/z 284 | A potential fragment, though its presence can be condition-dependent.[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) - Predicted Chemical Shifts

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic Protons | 6.5 - 7.0 | m | Protons on the benzene (B151609) ring. |

| Vinylic Protons | 5.2 - 5.8 | m | Protons of the C=C double bond in the cyclohexene (B86901) ring. |

| -O-CH 2- | 3.8 - 4.2 | m | Protons of the ethoxy chain. |

| -N-CH 2- (morpholine) | 3.5 - 3.8 | m | Protons on the morpholine ring adjacent to oxygen. |

| -N-CH 2- (morpholine) | 2.6 - 2.9 | m | Protons on the morpholine ring adjacent to nitrogen. |

| N-CH 3 | 2.3 - 2.5 | s | Methyl group attached to the nitrogen in the piperidine (B6355638) ring. |

| Aliphatic Protons | 1.5 - 3.2 | m | Various protons of the fused ring system. |

| -OH | Variable | br s | Hydroxyl proton, chemical shift is concentration and solvent dependent. |

¹³C NMR (Carbon-13 NMR) - Predicted Chemical Shifts

| Carbon Environment | Predicted Chemical Shift (ppm) | Notes |

| Aromatic C | 110 - 150 | Carbons of the benzene ring. |

| Vinylic C | 120 - 140 | Carbons of the C=C double bond. |

| -O-C H2- | 65 - 75 | Carbons of the ethoxy chain and morpholine ring adjacent to oxygen. |

| -N-C H2- | 50 - 60 | Carbons of the morpholine ring adjacent to nitrogen. |

| N-C H3 | ~45 | Methyl carbon attached to nitrogen. |

| Aliphatic C | 20 - 60 | Various carbons of the fused ring system. |

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound shows characteristic absorption bands corresponding to its various functional groups. A study has shown that the FT-IR spectra of commercial and recrystallized this compound are virtually identical.[4]

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3400 (broad) | O-H (alcohol and water) | Stretching |

| ~3050 | C-H (aromatic) | Stretching |

| ~2950-2850 | C-H (aliphatic) | Stretching |

| ~1600, ~1500 | C=C (aromatic) | Stretching |

| ~1250 | C-O (ether) | Asymmetric Stretching |

| ~1120 | C-O (alcohol) | Stretching |

| ~1100 | C-N (amine) | Stretching |

Experimental Protocols

Detailed experimental protocols are essential for reproducible spectroscopic analysis. The following are generalized yet detailed methodologies for obtaining the spectroscopic data presented above.

Mass Spectrometry (LC-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent mixture, such as methanol:water.

-

Chromatographic Separation (LC):

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection (MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: Typically 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Desolvation Gas: Nitrogen, with a flow rate appropriate for the instrument.

-

Mass Range: Scan from m/z 50 to 500.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Program: A standard single-pulse experiment (zg30 or similar).

-

Number of Scans: 16-64 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range covering approximately -1 to 10 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more scans may be needed due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A range covering approximately 0 to 200 ppm.

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (ATR Method):

-

Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Spectral Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Spectral Range: Typically 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Collect a background spectrum of the empty sample compartment (or clean ATR crystal) before running the sample spectrum.

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a pharmaceutical compound like this compound.

References

Pholcodine Monohydrate as a Mu-Opioid Receptor Agonist: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pholcodine is an opioid derivative primarily utilized as an antitussive agent for the suppression of non-productive coughs.[1][2][3] Its therapeutic effect is mediated through its action as an agonist at the mu-opioid receptor (μOR) within the central nervous system, specifically in the medulla oblongata, the region responsible for the cough reflex.[1][4] While structurally related to morphine, pholcodine exhibits minimal analgesic properties and a reduced potential for dependence, distinguishing its clinical profile.[2][4] This document provides an in-depth technical overview of the mechanism of action of pholcodine monohydrate as a mu-opioid receptor agonist, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Introduction

Pholcodine, a morphinane alkaloid, acts on the central nervous system to suppress the cough reflex.[1][2] Its primary molecular target is the mu-opioid receptor (μOR), a member of the G-protein coupled receptor (GPCR) superfamily.[5][6] Upon binding, pholcodine activates the receptor, initiating a cascade of intracellular signaling events that ultimately lead to the inhibition of the cough reflex.[4] Understanding the specific interactions and downstream consequences of pholcodine's engagement with the μOR is crucial for elucidating its therapeutic mechanism and for the development of novel antitussive agents with improved safety and efficacy profiles.

Quantitative Data Summary

Quantitative data on the binding affinity of pholcodine for the mu-opioid receptor is available in the literature. However, specific data regarding its functional potency and efficacy from assays such as GTPγS binding and cAMP accumulation are not as readily available for pholcodine itself. The following table summarizes the binding affinity (Ki) of pholcodine in comparison to other well-known opioids.

| Compound | Ki (nM) at Mu-Opioid Receptor | Species/Tissue | Radioligand | Reference |

| Pholcodine | Higher than Ethylmorphine | Rat brain homogenates | [3H]-DAMGO | |

| Morphine | 1.2 | Rat brain homogenates | [3H]-DAMGO | |

| Codeine | Higher than Morphine | Rat brain homogenates | [3H]-DAMGO | |

| Ethylmorphine | Higher than Codeine | Rat brain homogenates | [3H]-DAMGO |

Note: A study by Chen et al. (1991) indicated that decreasing the length of the alkyl group at position 3 of the morphine structure decreased the Ki values (morphine < codeine < ethylmorphine < pholcodine), suggesting pholcodine has a lower binding affinity than the other listed compounds. Specific numerical Ki values for pholcodine from this study were not provided in the abstract.

Mechanism of Action and Signaling Pathways

As a mu-opioid receptor agonist, pholcodine's mechanism of action follows the canonical pathway of Gi/o-coupled GPCRs.

Receptor Binding and G-Protein Activation

Pholcodine binds to the orthosteric binding site of the mu-opioid receptor. This binding event stabilizes a conformational change in the receptor, facilitating the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated heterotrimeric G-protein (Gi/o). This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which are then free to interact with downstream effector proteins.

Pholcodine binding to the μOR and subsequent G-protein activation.

Downstream Signaling Cascades

The activation of the Gi/o pathway by pholcodine leads to several downstream effects:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP can affect the activity of protein kinase A (PKA) and other downstream signaling molecules.

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Additionally, it can inhibit N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.

References

- 1. Pholcodine | C23H30N2O4 | CID 5311356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pholcodine - Wikipedia [en.wikipedia.org]

- 3. Mu-opioid receptor selective superagonists produce prolonged respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pholcodine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 5. Pholcodine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Metabolism of Pholcodine Monohydrate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pholcodine, an opioid antitussive agent, undergoes hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. This technical guide provides a comprehensive overview of the in vitro metabolism of pholcodine monohydrate, focusing on metabolite identification and the experimental protocols utilized in these assessments. While in vitro studies in rat hepatocytes have identified norpholcodine and pholcodine-N-oxide as the principal metabolites, human metabolism is more complex, yielding a broader range of phase I metabolites. Although direct evidence is pending, the metabolism of structurally similar opioids suggests the involvement of CYP2D6 and CYP3A4 in pholcodine's biotransformation. This guide outlines detailed methodologies for conducting in vitro metabolism studies and presents the currently available data to facilitate further research and understanding of pholcodine's metabolic fate.

Introduction

Pholcodine is a centrally acting cough suppressant structurally related to morphine. Its efficacy is attributed to its action on the cough center in the medulla oblongata[1]. Understanding the metabolism of pholcodine is crucial for characterizing its pharmacokinetic profile, assessing potential drug-drug interactions, and ensuring its safe use. The liver is the primary site of pholcodine metabolism, where it is biotransformed by the cytochrome P450 (CYP) enzyme system before renal excretion[1]. This guide details the current knowledge of pholcodine's in vitro metabolism and provides protocols for its investigation.

In Vitro Metabolic Profile of Pholcodine

In vitro studies are essential for elucidating the metabolic pathways of xenobiotics. For pholcodine, these studies have been conducted primarily using rat hepatocytes, with human data largely derived from in vivo urine analysis.

Metabolites Identified in Rat Hepatocytes

Incubations of pholcodine with freshly isolated rat hepatocytes have led to the identification of two major metabolites[2]:

-

Norpholcodine (NP): Formed via N-demethylation.

-

Pholcodine-N-oxide (PNOX): A product of N-oxidation, which appears to be the major metabolic pathway in this model.

Notably, morphine and its metabolites were not detected in these in vitro rat hepatocyte studies, suggesting that O-dealkylation is not a significant metabolic pathway for pholcodine in this system[2].

Metabolites Identified in Human Urine

Studies on human urine following pholcodine administration have revealed a more extensive metabolic profile, with seven phase I metabolites identified[3]:

-

Nor-pholcodine (Nor-P)

-

Desmorpholino-hydroxy-pholcodine (desmorpholino-hydroxy-P)

-

Nor-desmorpholino-hydroxy-pholcodine (nor-desmorpholino-hydroxy-P)

-

Hydroxy-pholcodine (hydroxy-P)

-

Oxo-pholcodine (oxo-P)

-

Nor-oxo-pholcodine (nor-oxo-P)

-

Morphine (in trace amounts)

These findings suggest four primary phase I metabolic pathways in humans: N-demethylation, N-desalkylation of the morpholino ring followed by reduction, oxidation of the morpholino ring, and O-dealkylation to morphine[3].

Quantitative Analysis of Pholcodine Metabolism

Quantitative data on the kinetics of pholcodine metabolism are limited. A study using rat hepatocytes determined the metabolic rate constant (kmet) for pholcodine and compared it to that of morphine and codeine.

Table 1: Metabolic Rate Constants in Rat Hepatocytes [2]

| Compound | Metabolic Rate Constant (kmet) (µM min⁻¹) |

| Pholcodine | 0.021 |

| Morphine | 0.057 |

| Codeine | 0.112 |

The slower biotransformation of pholcodine compared to morphine and codeine is consistent with its lower potential for addiction[2]. To date, specific kinetic parameters such as Km and Vmax for the formation of individual pholcodine metabolites in human in vitro systems have not been reported in the literature.

Experimental Protocols

This section provides detailed methodologies for the in vitro investigation of pholcodine metabolism, based on established protocols for drug metabolism studies.

Incubation with Human Liver Microsomes (HLM)

This protocol is designed to identify metabolites and determine the kinetic parameters of pholcodine metabolism.

Materials:

-

This compound

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent (for reaction termination)

-

Internal standard (for analytical quantification)

Procedure:

-

Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing pholcodine (at a range of concentrations, e.g., 1-100 µM), HLM (e.g., 0.5 mg/mL protein), and potassium phosphate buffer.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Terminate the reaction by adding an equal volume of cold ACN containing an internal standard.

-

Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

-

Analysis: Analyze the samples by LC-MS/MS for the disappearance of pholcodine and the formation of its metabolites.

CYP Isozyme Phenotyping using Recombinant Human CYPs and Chemical Inhibitors

This protocol aims to identify the specific CYP isozymes responsible for pholcodine metabolism.

4.2.1. Incubation with Recombinant Human CYP Enzymes

Materials:

-

This compound

-

Recombinant human CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)

-

NADPH regenerating system

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Reaction termination solvent (e.g., ACN)

Procedure:

-

Follow the incubation procedure outlined in section 4.1, replacing HLM with individual recombinant human CYP isozymes.

-

Analyze the formation of metabolites for each CYP isozyme to determine which enzymes are capable of metabolizing pholcodine.

4.2.2. Chemical Inhibition Study with HLM

Materials:

-

As listed in section 4.1

-

Specific CYP inhibitors (see Table 2)

Procedure:

-

Prepare incubation mixtures as described in section 4.1.

-

Add a specific CYP inhibitor at a known concentration to each respective incubation mixture.

-

Pre-incubate the mixture with the inhibitor for a specified time (e.g., 15 minutes) at 37°C before initiating the reaction with the NADPH regenerating system.

-

Follow the remaining steps of the incubation and analysis protocol.

-

Compare the rate of metabolite formation in the presence and absence of each inhibitor to determine the contribution of each CYP isozyme.

Table 2: Suggested Specific CYP Inhibitors for Pholcodine Metabolism Studies

| CYP Isozyme | Inhibitor |

| CYP1A2 | Furafylline |

| CYP2C9 | Sulfaphenazole |

| CYP2C19 | Ticlopidine |

| CYP2D6 | Quinidine |

| CYP3A4 | Ketoconazole |

Analytical Methodology: LC-MS/MS

A sensitive and specific LC-MS/MS method is required for the separation and quantification of pholcodine and its metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for pholcodine and each of its expected metabolites need to be optimized.

Visualizations

Proposed Metabolic Pathways of Pholcodine

References

- 1. CYP2D6 and CYP3A4 involvement in the primary oxidative metabolism of hydrocodone by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative biotransformation of morphine, codeine and pholcodine in rat hepatocytes: identification of a novel metabolite of pholcodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of pholcodine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Preclinical Landscape of Pholcodine Monohydrate: A Review of Available Pharmacokinetic Data

A comprehensive review of existing scientific literature reveals a significant scarcity of publicly available in-vivo pharmacokinetic and bioavailability data for pholcodine monohydrate in preclinical animal models. While the clinical pharmacokinetics in humans have been documented to some extent, detailed studies in common preclinical species such as rats, dogs, and monkeys are not readily found in accessible publications. This technical guide aims to synthesize the limited available information and highlight the current gaps in understanding the preclinical profile of this antitussive agent.

Introduction to Pholcodine and its Preclinical Assessment

Pholcodine is an opioid derivative with antitussive properties, historically used in the treatment of non-productive cough.[1][2] Preclinical evaluation of a drug candidate's pharmacokinetics—how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound—is a cornerstone of drug development, providing essential data for dose selection and safety assessment before human trials. However, in the case of pholcodine, a long-established medication, much of the foundational preclinical pharmacokinetic work is either not published in peer-reviewed journals or is not indexed in readily searchable scientific databases.

In-Vitro Metabolism in Rat Hepatocytes

While in-vivo data is sparse, some insights into the metabolic fate of pholcodine in a preclinical model come from an in-vitro study using isolated rat hepatocytes. This research provides a glimpse into the biotransformation pathways of pholcodine in a rodent model.

Experimental Protocol: Metabolism in Rat Hepatocytes

The methodology for studying pholcodine metabolism in isolated rat hepatocytes typically involves the following steps:

-

Hepatocyte Isolation: Primary hepatocytes are isolated from rats (e.g., Sprague-Dawley strain) using a collagenase perfusion technique.

-

Cell Culture and Incubation: The isolated hepatocytes are cultured and incubated with this compound at a specific concentration.

-

Sample Collection: Aliquots of the cell culture medium and cell lysates are collected at various time points.

-

Metabolite Identification: The collected samples are analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify pholcodine and its metabolites.

-

Metabolic Rate Calculation: The rate of disappearance of the parent drug is used to calculate the metabolic rate constant (kmet).

A conceptual workflow for this type of in-vitro metabolism study is illustrated in the following diagram.

Key Findings from Rat Hepatocyte Studies

The primary metabolic pathway for pholcodine identified in rat hepatocytes is N-oxidation . This process involves the addition of an oxygen atom to a nitrogen atom in the pholcodine molecule. Notably, the study confirmed that pholcodine is not metabolized to morphine in this preclinical model. This is a critical finding as it differentiates pholcodine from other opioids like codeine and may explain its lack of analgesic effects.

The study also provided a comparison of the metabolic rate constants (kmet) for pholcodine, morphine, and codeine in rat hepatocytes, as summarized in the table below.

| Compound | Metabolic Rate Constant (kmet) (µM min-1) |

| Pholcodine | 0.021 |

| Morphine | 0.057 |

| Codeine | 0.112 |

| Table 1: Comparative Metabolic Rates in Rat Hepatocytes |

These in-vitro data suggest that pholcodine is metabolized more slowly than both morphine and codeine in this rat model system.

The Gap in In-Vivo Pharmacokinetic Data

Despite the availability of this in-vitro metabolism data, a thorough search of the scientific literature did not yield any comprehensive in-vivo pharmacokinetic studies of pholcodine in common preclinical species. Quantitative data on key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and oral bioavailability are essential for building a complete preclinical profile.

The absence of this information in the public domain presents a challenge for researchers and drug development professionals seeking to fully understand the preclinical characteristics of pholcodine. While some databases allude to preclinical trials, the specific data from these studies are not readily accessible.[3]

Potential Signaling Pathways

Pholcodine exerts its antitussive effect through its action on the central nervous system. As an opioid derivative, it is understood to interact with opioid receptors in the brainstem's cough center. The simplified signaling pathway diagram below illustrates the generally accepted mechanism of action for opioid antitussives.

References

Pholcodine Monohydrate: A Technical Guide to Chemical Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and degradation pathways of pholcodine monohydrate. The information is compiled from publicly available scientific literature and is intended to support research, development, and quality control activities related to this active pharmaceutical ingredient (API).

Introduction

Pholcodine is an opioid cough suppressant that has been widely used in the treatment of non-productive coughs. As a morphinane derivative, its chemical structure is susceptible to various degradation pathways that can impact its safety, efficacy, and quality. Understanding the stability of this compound under various stress conditions is crucial for the development of stable pharmaceutical formulations and for the establishment of appropriate storage conditions and shelf-life. This guide details the known degradation products, their formation pathways, and the analytical methodologies used for their assessment.

Chemical Stability Profile

This compound is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and to a lesser extent, thermal and photolytic stress conditions. The primary degradation pathways involve hydrolysis of the morpholinoethyl ether linkage and oxidation of the morpholine (B109124) and morphine core structures.

Summary of Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. While comprehensive quantitative data from forced degradation studies on this compound is not extensively available in the public domain, the following table summarizes the qualitative and semi-quantitative findings from various studies.

| Stress Condition | Reagent/Conditions | Observation | Degradation Products Identified | Reference |

| Acidic Hydrolysis | 0.1 N HCl, 60°C, 4 hours | Degradation observed | Morphine (Impurity A) | [1] |

| Alkaline Hydrolysis | 0.1 N NaOH, 60°C, 4 hours | Degradation observed | Morphine (Impurity A) | [1] |

| Oxidative Degradation | 3% H₂O₂, Room Temperature | Degradation observed | Pholcodine-N-oxide, Pholcodine-di-N,N'-oxide, 10-S-hydroxy-pholcodine | [2] |

| Thermal Degradation | 60°C | Generally stable | Minor degradation observed in some studies | [1] |

| Photolytic Degradation | UV/Visible light | Generally stable | No significant degradation reported | [1] |

Note: The quantitative extent of degradation and the precise percentage of each degradation product formed are not consistently reported in publicly available literature. The information presented is based on qualitative observations from forced degradation studies.

Degradation Pathways

The degradation of this compound can proceed through several pathways, leading to a variety of degradation products. The primary mechanisms are hydrolysis and oxidation.

Hydrolytic Degradation

Under both acidic and basic conditions, the ether linkage between the morphine core and the morpholinoethyl side chain can be cleaved, leading to the formation of morphine (Impurity A). The reaction is pH-dependent.

Caption: Hydrolytic degradation of pholcodine.

Oxidative Degradation

Pholcodine is susceptible to oxidation at several sites. The nitrogen atoms in the morpholine ring and the tertiary amine of the morphine skeleton can be oxidized to form N-oxides. Additionally, oxidation can occur on the morphine ring system to form hydroxylated derivatives.

References

Understanding the Antitussive Effect of Pholcodine at the Molecular Level: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pholcodine, a morphinane alkaloid derivative, has been widely utilized as a centrally acting antitussive agent for the symptomatic relief of non-productive cough.[1][2][3] Its efficacy stems from a direct suppressive action on the cough center located in the medulla oblongata.[1][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning pholcodine's antitussive effect, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. The primary mechanism involves agonism of the μ-opioid receptor (MOR), leading to a cascade of intracellular events that culminate in the inhibition of the cough reflex arc.[1][2][5] While effective, it is crucial to note that pholcodine has been withdrawn from many markets due to a demonstrated association with an increased risk of perioperative anaphylaxis to neuromuscular blocking agents (NMBAs).[6]

Molecular Mechanism of Action

Pholcodine exerts its antitussive effect primarily through its action as an agonist at μ-opioid receptors within the central nervous system (CNS).[1][2][5] After oral administration, pholcodine is readily absorbed and crosses the blood-brain barrier to access its site of action in the brainstem's cough center.[4]

Primary Target: The μ-Opioid Receptor (MOR)

The principal molecular target for pholcodine is the μ-opioid receptor, a class A G-protein coupled receptor (GPCR).[5] Pholcodine binds to these receptors on neurons involved in the cough reflex pathway.[1] This interaction initiates a downstream signaling cascade that reduces neuronal excitability, thereby suppressing the urge to cough. Unlike stronger opioids like morphine, pholcodine exhibits minimal analgesic effects and a lower potential for dependence, suggesting a degree of selectivity in its action or functional profile at the receptor.[1]

Downstream Signaling Pathway

Activation of the μ-opioid receptor by pholcodine triggers the following sequence of molecular events:

-

G-Protein Coupling: The agonist-bound receptor promotes the exchange of GDP for GTP on the α-subunit of an associated inhibitory G-protein (Gαi/o).

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase.

-

Reduction of cAMP Levels: This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).

-

Modulation of Ion Channels:

-

The reduction in cAMP levels decreases the activity of protein kinase A (PKA), leading to reduced phosphorylation of various downstream targets, including ion channels.

-

The dissociated Gβγ subunits directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, causing an efflux of K+ ions and subsequent hyperpolarization of the neuronal membrane.

-

The Gβγ subunits also directly inhibit N-type voltage-gated calcium channels (VGCCs), reducing Ca2+ influx upon depolarization.

-

The combined effect of membrane hyperpolarization and reduced calcium influx increases the threshold for neuronal firing, making the neurons of the cough center less responsive to afferent signals from the periphery and ultimately suppressing the cough reflex.

Figure 1: Pholcodine's Primary Signaling Pathway.

Quantitative Data

Summarizing the available quantitative data provides a clearer picture of pholcodine's pharmacological profile.

Table 1: Receptor Binding & Pharmacological Profile

| Parameter | Value | Receptor/Target | Comments |

| Mechanism of Action | μ-Opioid Receptor Agonist | μ-Opioid Receptor | Acts centrally on the cough center in the medulla oblongata.[1][2][5] |

| Analgesic Effect | Little to none | - | Unlike morphine, it is not used for pain relief.[1] |

| Dependence Potential | Low | - | Considered to have a much lower potential for dependence than codeine.[1] |

| Sedative Effect | Mild | - | A mild sedative effect is reported.[4] |

Note: Specific receptor binding affinities (Ki/IC50) for pholcodine are not consistently reported in publicly available literature. Its characterization often relies on its functional outputs as an antitussive.

Table 2: Pharmacokinetic Properties of Pholcodine

| Parameter | Value | Unit | Source |

| Absorption | Readily absorbed | - | [4] |

| Time to Peak (Tmax) | ~4-8 | hours | [4] |

| Protein Binding | 21-23 | % | [2] |

| Volume of Distribution (Vd) | 36-49 | L/kg | [4] |

| Metabolism | Hepatic (Liver) | - | [1][4] |

| Elimination Half-life | 32-43 | hours | [4] |

| Excretion | Primarily Renal (Urine) | - | [1] |

Key Experimental Protocols

The characterization of pholcodine's antitussive effects relies on established preclinical and in vitro models.

Protocol: In Vivo Antitussive Efficacy (Guinea Pig Cough Model)

This protocol describes a standard method for evaluating the antitussive efficacy of a compound using a chemically induced cough model in guinea pigs.[7]

Objective: To quantify the dose-dependent antitussive effect of pholcodine on citric acid-induced cough in conscious guinea pigs.

Materials:

-

Male Dunkin-Hartley guinea pigs (300-400g)

-

Pholcodine

-

Vehicle (e.g., saline or 0.5% methylcellulose)

-

Citric acid solution (e.g., 0.4 M in saline)

-

Whole-body plethysmography chamber

-

Ultrasonic nebulizer

-

Sound recording and analysis software

Methodology:

-

Acclimatization: Animals are acclimatized to the plethysmography chambers for at least 10-15 minutes before the experiment.

-

Pre-treatment: A baseline cough response to a citric acid challenge may be established. On the test day, animals are randomly assigned to groups and administered pholcodine (e.g., 1, 3, 10 mg/kg) or vehicle via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a set time before the challenge (e.g., 60 minutes).

-

Cough Induction: Each animal is placed in the chamber and exposed to an aerosol of 0.4 M citric acid for a fixed period (e.g., 7-10 minutes).[7]

-

Data Acquisition: The number of coughs is recorded during the exposure period and a subsequent observation period (e.g., 7 minutes).[7] Coughs are identified by their characteristic sound profile and associated pressure changes within the chamber.

-

Data Analysis: The total number of coughs for each animal is counted. The percentage inhibition of the cough response is calculated for the pholcodine-treated groups relative to the vehicle-treated control group. Dose-response curves can be generated to determine an ED50 value.

Figure 2: Workflow for In Vivo Antitussive Assay.

Protocol: In Vitro μ-Opioid Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of pholcodine for the human μ-opioid receptor.[8][9][10]

Objective: To determine the inhibition constant (Ki) of pholcodine at the human μ-opioid receptor.

Materials:

-

Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the recombinant human μ-opioid receptor.

-

Radioligand: [³H]DAMGO (a selective MOR agonist).

-

Test Compound: Pholcodine, serially diluted.

-

Non-specific Control: Naloxone (10 μM) or other suitable unlabeled ligand in excess.[9][11]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Cell harvester with glass fiber filters (e.g., GF/B or GF/C), pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter and scintillation fluid.

Methodology:

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, [³H]DAMGO (at a concentration near its Kd, e.g., 1 nM), and membrane suspension (e.g., 10-20 µg protein).

-

Non-specific Binding (NSB): Naloxone (10 µM), [³H]DAMGO, and membrane suspension.

-

Competitive Binding: Serial dilutions of pholcodine, [³H]DAMGO, and membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to allow the binding to reach equilibrium.[9][11]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times (e.g., 3x) with ice-cold wash buffer to remove unbound radioligand.[9][12]

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - NSB (CPM).

-

Generate a competition curve by plotting the percentage of specific binding against the log concentration of pholcodine.

-

Determine the IC50 value (the concentration of pholcodine that inhibits 50% of the specific binding of [³H]DAMGO) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Logical Framework of Pholcodine's Antitussive Action

The overall process from drug administration to therapeutic effect follows a clear, logical progression.

Figure 3: Logical Progression of Pholcodine's Action.

Conclusion

At the molecular level, pholcodine's antitussive effect is well-characterized as being mediated by its agonist activity at μ-opioid receptors in the medullary cough center. This action initiates an inhibitory G-protein signaling cascade that ultimately suppresses neuronal activity within the cough reflex arc. While its clinical efficacy is established, the understanding of its molecular interactions has also been critical in identifying a significant and unrelated safety risk—the potentiation of IgE-mediated anaphylaxis to NMBAs—which has led to its withdrawal in numerous countries. This underscores the importance of comprehensive molecular-level characterization for all therapeutic agents.

References

- 1. What is the mechanism of Pholcodine? [synapse.patsnap.com]

- 2. Pholcodine | C23H30N2O4 | CID 5311356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is Pholcodine used for? [synapse.patsnap.com]

- 4. Pholcodine - Wikipedia [en.wikipedia.org]

- 5. Pholcodine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 6. Pholcodine | Therapeutic Goods Administration (TGA) [tga.gov.au]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. benchchem.com [benchchem.com]

- 12. giffordbioscience.com [giffordbioscience.com]

Pholcodine Monohydrate: A Review of its Preclinical Safety Profile

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pholcodine is an opioid cough suppressant that has been used for the treatment of non-productive (dry) cough.[1][2] Its primary mechanism of action is the depression of the cough reflex via action on the central nervous system (CNS).[3] While it has been considered to have a generally safer profile than codeine, recent and significant safety concerns have emerged regarding a link between pholcodine use and an increased risk of anaphylaxis to neuromuscular blocking agents (NMBAs) used during general anesthesia.[1][4][5] This has led to the withdrawal of pholcodine-containing medicines from the market in the European Union, the United Kingdom, and Australia.[6][7] This guide provides an overview of the known preclinical safety data and the critical clinical safety issue of NMBA-related anaphylaxis.

Mechanism of Action

Pholcodine exerts its antitussive effect by acting as a selective agonist at μ-opioid receptors in the medulla oblongata, the brain's cough center.[8][9] This action suppresses the nerve signals that initiate the cough reflex.[2] Unlike other opioids, pholcodine has minimal analgesic properties and a lower potential for dependence.[8][10]

Preclinical Toxicology

Detailed preclinical toxicology data for pholcodine is sparse in publicly accessible literature. An assessment report from the European Medicines Agency (EMA) in 2012 stated that "Limited pre-clinical data is available on pholcodine".[1]

Acute Toxicity

Quantitative data on the acute toxicity of pholcodine is limited. One source indicates the following LD50 values, although the primary study reports are not available for a full review of the experimental protocols.

| Species | Route of Administration | LD50 Value | Toxic Effects Noted |

| Rat | Oral | 1134 mg/kg | Eye effects, somnolence, hair changes |

| Mouse | Oral | 1100 µg/kg | Details not reported |

| Rabbit | Dermal | 1130 mg/kg | Details not reported |

| Source: RTECS (Registry of Toxic Effects of Chemical Substances) |

The EMA assessment report from 2012 qualitatively states that pholcodine is estimated to be 5-7 times less toxic than codeine in mice.[1]

Repeat-Dose Toxicity

No publicly available data from sub-chronic or chronic repeat-dose toxicity studies, including No-Observed-Adverse-Effect-Levels (NOAELs), were identified.

Genotoxicity

No studies on the genotoxic potential of pholcodine (e.g., Ames test, in vitro/in vivo micronucleus assays) were found in the public domain.

Carcinogenicity

No carcinogenicity studies for pholcodine were identified in the available literature.

Reproductive and Developmental Toxicity

Information on the reproductive and developmental toxicity of pholcodine is limited. A product information document from the Australian Therapeutic Goods Administration (TGA) assigns pholcodine to Pregnancy Category A, indicating that it has been taken by a large number of pregnant women and women of childbearing age without any proven increase in the frequency of malformations or other direct or indirect harmful effects on the fetus having been observed.[3] However, the document also states that it is not known whether pholcodine is excreted in breast milk.[3] No specific preclinical reproductive or developmental toxicity studies were found.

Safety Pharmacology

Detailed preclinical safety pharmacology studies on the cardiovascular, respiratory, and central nervous systems are not publicly available. However, some general observations have been made:

-

Cardiovascular and Respiratory Systems: Preclinical studies have suggested that pholcodine may have greater depressant effects on the respiratory and cardiovascular systems in animals compared to codeine.[11] These effects have reportedly not been observed in humans at therapeutic doses.[11]

-

Central Nervous System: Pholcodine has a mild sedative effect.[3] Adverse effects reported with large doses include drowsiness, excitation, and ataxia.[3]

Critical Safety Concern: Anaphylaxis to Neuromuscular Blocking Agents (NMBAs)

The most significant safety issue associated with pholcodine is the increased risk of perioperative anaphylaxis to NMBAs.[1][5] This risk is the primary reason for its withdrawal from several markets.

Mechanism of Sensitization

The "pholcodine hypothesis" suggests that exposure to pholcodine can lead to the production of IgE antibodies that cross-react with NMBAs.[12] Both pholcodine and NMBAs contain substituted ammonium (B1175870) ions, which are thought to be the key allergenic determinants.[12] Exposure to pholcodine appears to prime the immune system, leading to a heightened risk of an IgE-mediated anaphylactic reaction upon subsequent exposure to NMBAs during general anesthesia.[12][13]

Key Evidence: The ALPHO Study

The ALPHO (Allergy to Neuromuscular Blocking Agents and Pholcodine Exposure) study was a key piece of evidence leading to the withdrawal of pholcodine.[6][14] This multicenter case-control study demonstrated a significant association between pholcodine use in the 12 months prior to general anesthesia and an increased risk of an anaphylactic reaction to NMBAs.[6][14] The adjusted odds ratio was found to be 4.2, indicating a more than four-fold increased risk.[15]

Experimental Protocols

As the ALPHO study is a clinical, post-marketing study, a detailed preclinical experimental protocol is not applicable. The study design was a case-control methodology comparing prior pholcodine exposure in patients who experienced NMBA-related perioperative anaphylaxis (cases) with those who had uneventful anesthesia (controls).[16]

Conclusion

The available preclinical toxicology data for pholcodine monohydrate is notably limited in the public domain, preventing a comprehensive assessment based on standard regulatory preclinical packages. The predominant and overriding safety concern is the clinically observed increased risk of anaphylaxis to NMBAs following pholcodine exposure. This risk, supported by strong evidence from the ALPHO study, has been deemed to outweigh the benefits of pholcodine for treating non-productive cough, leading to its withdrawal from major markets. For drug development professionals, the case of pholcodine underscores the critical importance of post-marketing surveillance and the potential for unforeseen, serious adverse events to emerge even after decades of use.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. repeat-dose toxicity study: Topics by Science.gov [science.gov]

- 3. scantox.com [scantox.com]

- 4. Pholcodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FDA Advisory No.2023-0989 || Safety Information: Pholcodine and Pholcodine-containing drug products and risk of anaphylactic reactions - Food and Drug Administration [fda.gov.ph]

- 6. researchgate.net [researchgate.net]

- 7. ema.europa.eu [ema.europa.eu]

- 8. Prior use of pholcodine-containing cough and cold remedies and risk of perioperative anaphylactic reactions to neuromuscular blocking agents (NMBAs) [who.int]

- 9. Review of pholcodine medicines started | European Medicines Agency (EMA) [ema.europa.eu]

- 10. [New insights into the role of pholcodine in the treatment of cough in 2013?] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. anaphylaxis.org.uk [anaphylaxis.org.uk]

- 12. The Pholcodine Case. Cough Medicines, IgE-Sensitization, and Anaphylaxis: A Devious Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. retailpharmacymagazine.com.au [retailpharmacymagazine.com.au]

- 14. NPRA [npra.gov.my]

- 15. Pholcodine, perioperative anaphylaxis, and the European Medicines Agency: finally the decision to remove pholcodine from the market in the European Union - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Reminder on the risk of pholcodine-associated perioperative anaphylaxis with neuromuscular blocking agents [hsa.gov.sg]

Methodological & Application

Application Notes and Protocols for the LC-MS/MS Detection of Pholcodine Monohydrate in Human Plasma

Introduction

Pholcodine is an opioid cough suppressant that has been available in numerous over-the-counter medications. Recent concerns regarding its potential to cause anaphylactic reactions to neuromuscular blocking agents (NMBAs) during general anesthesia have led to the withdrawal of pholcodine-containing products in several regions. Consequently, sensitive and specific analytical methods for the determination of pholcodine in biological matrices are crucial for pharmacokinetic studies, toxicological investigations, and monitoring patient exposure. This document provides a detailed protocol for the detection and quantification of pholcodine monohydrate in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.

Principle of the Method

This method involves the extraction of pholcodine and an internal standard (IS) from human plasma, followed by separation using reverse-phase liquid chromatography. The separated compounds are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions are specific precursor-to-product ion pairs for pholcodine and the IS, ensuring accurate quantification by minimizing matrix interference.

Materials and Reagents

-

This compound reference standard

-

Pholcodine-d3 (or other suitable deuterated analog) as an internal standard (IS)

-

LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water

-

Formic acid (≥98%)

-

Ammonium formate

-

Human plasma (drug-free)

-

Pipettes and tips

-

Microcentrifuge tubes

-

Centrifuge

-

Vortex mixer

-

Autosampler vials

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (e.g., pholcodine-d3) in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the pholcodine stock solution in 50:50 (v/v) methanol:water to create working standards for calibration curve and QC samples.

-

Internal Standard Working Solution: Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.

-

Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples. A typical calibration range for similar compounds in plasma is 1-1000 ng/mL.

Sample Preparation from Human Plasma

Two common and effective methods for sample preparation from plasma are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

Method A: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from plasma samples.[1]

-

Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (100 ng/mL) and vortex briefly.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean microcentrifuge tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Method B: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT, which can reduce matrix effects.[2][3]

-

Pipette 200 µL of plasma sample into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution and vortex.

-

Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to adjust the pH and improve extraction efficiency for the basic pholcodine molecule.

-

Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol).

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting composition.

-

Vortex and transfer to an autosampler vial for analysis.

LC-MS/MS Instrumental Analysis

The following are typical starting conditions for the analysis of opioids in plasma and should be optimized for the specific instrument used.

| Parameter | Condition |

| LC System | UHPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate. |

| Injection Volume | 5-10 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Gas Temperature | 300 - 350°C |

| Gas Flow | 8 - 12 L/min |

| Nebulizer Pressure | 35 - 50 psi |

| Capillary Voltage | 3500 - 4000 V |

Table 1: Suggested LC-MS/MS Instrumental Parameters.

Data Acquisition and Processing

Data is acquired in MRM mode, monitoring for the specific transitions of pholcodine and the internal standard. The peak areas of the analyte and the IS are integrated, and the ratio of the analyte peak area to the IS peak area is calculated. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of pholcodine in the QC and unknown samples is then determined from this curve.

Data Presentation

The following table summarizes the proposed quantitative parameters for the LC-MS/MS analysis of pholcodine. These values are based on typical performance for similar opioid compounds and should be established during method validation.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Internal Standard |

| Pholcodine | 399.2 | 100.1 (Quantifier) | Optimize for instrument | Pholcodine-d3 |

| 284.2 (Qualifier) | Optimize for instrument | |||

| Pholcodine-d3 | 402.2 | 100.1 | Optimize for instrument | N/A |

Table 2: Proposed MRM Transitions for Pholcodine and Internal Standard. Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

| Validation Parameter | Acceptance Criteria | Example Value |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | S/N > 10, RSD < 20% | 1 ng/mL |

| Precision (Intra- and Inter-day) | RSD ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Accuracy (Intra- and Inter-day) | Within ±15% of nominal (±20% at LLOQ) | 90-110% |

| Recovery | Consistent and reproducible | > 85% |

| Matrix Effect | CV of IS-normalized matrix factor < 15% | < 10% |

Table 3: Typical Method Validation Parameters and Acceptance Criteria based on FDA and EMA guidelines. [4][5]

Mandatory Visualizations

Caption: Experimental workflow for pholcodine analysis.

Caption: Key parameters for method validation.

References

- 1. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of 13 Organic Toxicants in Human Blood by Liquid-Liquid Extraction Coupling High-Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Impurity profiling of pholcodine by liquid chromatography electrospray ionization mass spectrometry (LC-ESI-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ojp.gov [ojp.gov]

Validated Bioanalytical Method for the Quantification of Pholcodine Monohydrate in Human Urine Samples using LC-MS/MS

Application Note AP-1203

Abstract

This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of pholcodine monohydrate in human urine samples. The described protocol is tailored for researchers, scientists, and professionals in the field of drug development and clinical toxicology. The method employs a straightforward solid-phase extraction (SPE) procedure for sample clean-up and concentration, followed by rapid and selective analysis using an LC-MS/MS system. The validation parameters, including linearity, sensitivity, accuracy, precision, recovery, and stability, have been established to ensure reliable and reproducible results. All quantitative data is summarized in structured tables for clarity and ease of comparison.

Introduction

Pholcodine is an opioid-based medication primarily used as a cough suppressant. Monitoring its concentration in biological matrices such as urine is crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology. Given its potential for interference with opiate immunoassays, a highly selective and sensitive method like LC-MS/MS is essential for accurate quantification. This application note provides a detailed, validated protocol for the determination of pholcodine in human urine, offering a reliable tool for researchers in various scientific disciplines.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Internal standard (IS), e.g., Pholcodine-d3

-

HPLC-grade methanol (B129727), acetonitrile, and water

-

Formic acid

-

Ammonium formate

-

Human urine (drug-free)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Instrumentation

-

Liquid Chromatograph (LC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

SPE manifold

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment: To 1 mL of urine sample, add 10 µL of the internal standard working solution. Vortex for 10 seconds.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Dry Down: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 30 seconds.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient Program:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5% to 95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95% to 5% B

-

4.1-5.0 min: 5% B

-

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Pholcodine: Precursor ion > Product ion (e.g., m/z 399.2 > 285.2)

-

Pholcodine-d3 (IS): Precursor ion > Product ion (e.g., m/z 402.2 > 288.2)

-

Method Validation

The bioanalytical method was validated according to industry-standard guidelines. The validation parameters assessed were linearity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability.

Data Presentation

Table 1: Linearity and Sensitivity

| Parameter | Result |

| Linearity Range | 5 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| LLOQ | 5 ng/mL |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 5 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| Low QC | 15 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| Mid QC | 150 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| High QC | 800 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |

| Low QC | 15 | > 85 | < 15 |

| High QC | 800 | > 85 | < 15 |

Table 4: Stability

| Stability Condition | Duration | Stability (%) |

| Bench-top (Room Temperature) | 24 hours | 85 - 115 |

| Freeze-thaw | 3 cycles | 85 - 115 |

| Long-term (-20°C) | 30 days | 85 - 115 |

Visualizations

Caption: Experimental workflow for pholcodine analysis in urine.

Caption: Logical flow of the bioanalytical method validation process.

Conclusion

The LC-MS/MS method described in this application note is selective, sensitive, accurate, and precise for the quantification of this compound in human urine. The simple and effective SPE protocol provides high recovery and minimal matrix effects, making it suitable for high-throughput analysis in a regulated bioanalytical laboratory. This validated method can be confidently applied to pharmacokinetic, toxicokinetic, and other clinical studies requiring the measurement of pholcodine concentrations in urine.

Application Notes and Protocols for Receptor Binding Assay of Pholcodine Monohydrate at Opioid Receptors